3,4,4-Trichlorobut-1-ene
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Overview
Description
3,4,4-Trichloro-1-butene is an organic compound with the molecular formula C4H5Cl3. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of three chlorine atoms and a double bond in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichloro-1-butene typically involves the chlorination of 1-butene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted at a temperature range of 0-50°C to control the reactivity and avoid over-chlorination .
Industrial Production Methods
In industrial settings, the production of 3,4,4-Trichloro-1-butene involves large-scale chlorination reactors where 1-butene is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from other chlorinated by-products .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichloro-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated aldehydes or acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated butenes.
Substitution: The chlorine atoms in 3,4,4-Trichloro-1-butene can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Chlorinated aldehydes or acids.
Reduction: Less chlorinated butenes.
Substitution: Hydroxylated or aminated butenes.
Scientific Research Applications
3,4,4-Trichloro-1-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,4-Trichloro-1-butene involves its reactivity due to the presence of chlorine atoms and a double bond. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of various products. The chlorine atoms can also participate in nucleophilic substitution reactions, making the compound versatile in different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethene: This compound has two chlorine atoms and a double bond, similar to 3,4,4-Trichloro-1-butene, but with fewer chlorine atoms.
1,2-Dichlorobutane: This compound has two chlorine atoms but lacks the double bond present in 3,4,4-Trichloro-1-butene.
3,4-Dichloro-1-butene: This compound is closely related but has one less chlorine atom
Uniqueness
3,4,4-Trichloro-1-butene is unique due to the presence of three chlorine atoms and a double bond, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical reactions and industrial applications .
Properties
CAS No. |
74885-95-3 |
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Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
3,4,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-3(5)4(6)7/h2-4H,1H2 |
InChI Key |
VBNWUUIAAZFRAO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(Cl)Cl)Cl |
Origin of Product |
United States |
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